molecular formula C44H92NO10P B580029 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate CAS No. 18603-43-5

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

Cat. No.: B580029
CAS No.: 18603-43-5
M. Wt: 826.191
InChI Key: VHRFFOPIZMXKSG-YHZVPMRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid containing two saturated long-chain stearic acid molecules at the sn-1 and sn-2 positions. This compound is widely used in the formation of lipid nanoparticles and liposomes, which are essential in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while reduction can yield modified phospholipids with altered head groups or fatty acid chains .

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins, affecting various cellular processes. The molecular targets include cell membrane components and signaling pathways involved in lipid metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its saturated long-chain stearic acid molecules, which provide enhanced stability and rigidity to lipid bilayers. This makes it particularly useful in applications requiring robust and stable lipid structures .

Properties

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2/t42-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFFOPIZMXKSG-YHZVPMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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